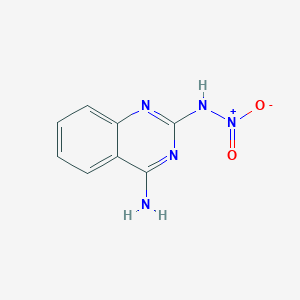
N2-Nitroquinazoline-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinazoline-2,4-diamines have been synthesized and tested for their antimicrobial activities . The design and synthesis of a novel series of quinazoline-2,4-diamine derivatives as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV have been reported .Molecular Structure Analysis
The molecular structure of “N2-Nitroquinazoline-2,4-diamine” is characterized by the presence of nitrogen and oxygen atoms in its structure . The structure of quinazoline-2,4-diamines is confirmed using spectroscopic analyses .Chemical Reactions Analysis
Quinazoline-2,4-diamines are known to undergo various chemical reactions. For instance, the reaction between p-PDA and MnO2 nanowires produced di-imine involving 2e− and 2H+ .Applications De Recherche Scientifique
- Une série de dérivés de la N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine ont été synthétisés et testés pour leur activité antibactérienne contre cinq souches bactériennes .
- La dichloroquinazoline réagit avec la p-chloroaniline pour donner la N2, N4-bis(4-chlorophényl)quinazoline-2,4-diamine, qui a été caractérisée et évaluée pour son activité antifongique .
- Des composés synthétisés tels que la (Z)-3-(2-phénylquinazolin-4-yl)-1H-benzo[b][1,4]diazépin-2(5H)-one et la (E)-4-(méthylthio)-3-(2-phénylquinazolin-4-yl)-1H-benzo[b][1,4]diazépin-2(5H)-one ont montré une forte puissance contre Staphylococcus aureus et Escherichia coli .
Activité antibactérienne
Activité antifongique
Autres activités biologiques
Métabolisme et pharmacocinétique des médicaments (DMPK)
Mécanisme D'action
Target of Action
Similar compounds, such as quinazoline derivatives, have been found to inhibit the epidermal growth factor receptor (egfr) tyrosine kinase phosphorylation .
Mode of Action
It’s worth noting that quinazoline derivatives, which share a similar structure, have been found to inhibit egfr tyrosine kinase phosphorylation . This inhibition is achieved through competitive binding at the ATP site, which prevents the phosphorylation process and subsequently disrupts the signal transduction pathway in cancer cells .
Biochemical Pathways
Similar compounds, such as quinazoline derivatives, have been found to inhibit the egfr tyrosine kinase phosphorylation . This inhibition disrupts the signal transduction pathway in cancer cells, affecting various downstream effects related to cell proliferation and survival .
Analyse Biochimique
Biochemical Properties
N2-Nitroquinazoline-2,4-diamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with shikimate dehydrogenase, an enzyme involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants . The compound acts as an inhibitor of this enzyme, thereby affecting the pathway’s overall function. Additionally, this compound has been shown to interact with bacterial enzymes, contributing to its antibacterial properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it exhibits strong antibacterial activity by inhibiting key enzymes involved in cell wall synthesis and DNA replication . In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases involved in cell signaling, leading to altered gene expression and metabolic changes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with shikimate dehydrogenase involves binding to the enzyme’s active site, preventing the conversion of 3-dehydroshikimate to shikimate . This inhibition disrupts the shikimate pathway, leading to reduced biosynthesis of aromatic amino acids. Additionally, the compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing essential biochemical reactions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that its antibacterial activity can persist for several days, although its efficacy may decrease over time due to degradation. In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage. Studies have identified a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes in the shikimate pathway . By inhibiting shikimate dehydrogenase, the compound disrupts the biosynthesis of aromatic amino acids, leading to altered metabolic flux and changes in metabolite levels. Additionally, the compound can affect other metabolic pathways by inhibiting enzymes involved in nucleotide synthesis and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates in the cytoplasm and interacts with target enzymes . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, with higher concentrations observed in organs with high metabolic activity .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its biochemical effects by interacting with cytoplasmic enzymes . It can also be transported into the nucleus, where it may influence gene expression by interacting with nuclear proteins and transcription factors . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Propriétés
IUPAC Name |
N-(4-aminoquinazolin-2-yl)nitramide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-7-5-3-1-2-4-6(5)10-8(11-7)12-13(14)15/h1-4H,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJNLOHDRIURIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

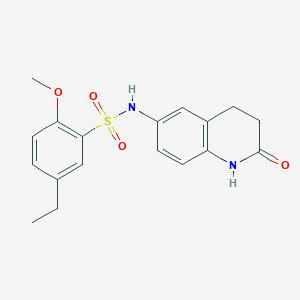

![1,1-Bis(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2591108.png)


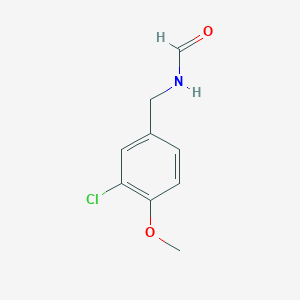
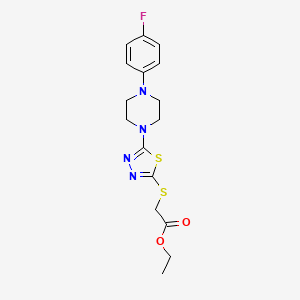
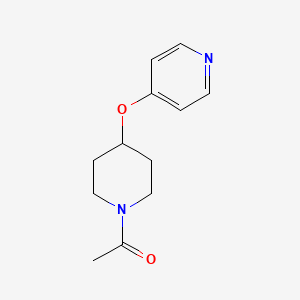
![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B2591116.png)
![3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2591117.png)
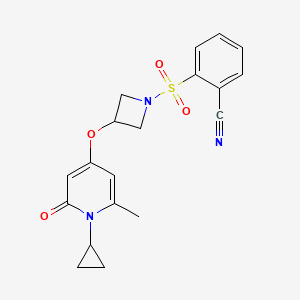
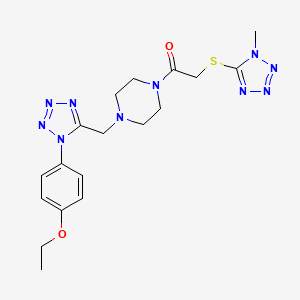

![Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B2591126.png)